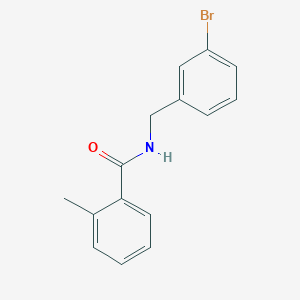![molecular formula C17H19N3O2S B4433450 N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide](/img/structure/B4433450.png)
N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide
Descripción general
Descripción
N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide, commonly known as CPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture. CPN belongs to the class of thienyl compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of CPN is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. CPN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. CPN has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
CPN has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that CPN can inhibit the growth of cancer cells and reduce inflammation. In addition, CPN has been shown to improve cognitive function in animal models of Alzheimer's disease. CPN has also been shown to have insecticidal and herbicidal properties, making it a potential candidate for use in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPN is that it has been extensively studied and its synthesis method has been optimized, making it readily available for use in laboratory experiments. However, one limitation of CPN is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different biological systems.
Direcciones Futuras
There are several future directions for research on CPN. One area of interest is the development of CPN-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of CPN as an insecticide and herbicide in agriculture. Further research is also needed to fully understand the mechanism of action of CPN and its effects on different biological systems.
Aplicaciones Científicas De Investigación
CPN has been extensively studied for its potential applications in various fields of research. In the medical field, CPN has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. CPN has also been studied for its potential use as an insecticide and herbicide in agriculture. In addition, CPN has been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-3-13-10(2)23-17(14(13)16(22)19-12-6-7-12)20-15(21)11-5-4-8-18-9-11/h4-5,8-9,12H,3,6-7H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQHCCFYWKIBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2CC2)NC(=O)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B4433369.png)

![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B4433382.png)

![1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4433401.png)
![methyl {3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}carbamate](/img/structure/B4433409.png)
![methyl 5-benzyl-2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4433417.png)



![methyl 3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4433468.png)
![N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4433475.png)
